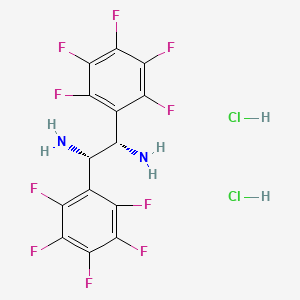

(S,S)-(-)-1,2-Bis(2,3,4,5,6-pentafluorophenyl)-1,2-ethanediamine dihydrochloride

Description

(S,S)-(-)-1,2-Bis(2,3,4,5,6-pentafluorophenyl)-1,2-ethanediamine dihydrochloride is a chiral diamine salt characterized by two fully fluorinated phenyl rings (pentafluorophenyl groups) at the 1,2-positions of the ethanediamine backbone. The compound’s stereochemistry (S,S configuration) and electron-withdrawing pentafluorophenyl substituents make it a critical ligand in asymmetric catalysis, particularly in reactions requiring high enantioselectivity. Its dihydrochloride form enhances stability and solubility in polar solvents, facilitating applications in pharmaceutical synthesis and organometallic chemistry.

Properties

Molecular Formula |

C14H8Cl2F10N2 |

|---|---|

Molecular Weight |

465.1 g/mol |

IUPAC Name |

(1S,2S)-1,2-bis(2,3,4,5,6-pentafluorophenyl)ethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C14H6F10N2.2ClH/c15-3-1(4(16)8(20)11(23)7(3)19)13(25)14(26)2-5(17)9(21)12(24)10(22)6(2)18;;/h13-14H,25-26H2;2*1H/t13-,14-;;/m0../s1 |

InChI Key |

JXHUHXWIKZGKIE-AXEKQOJOSA-N |

Isomeric SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)[C@@H]([C@H](C2=C(C(=C(C(=C2F)F)F)F)F)N)N.Cl.Cl |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(C2=C(C(=C(C(=C2F)F)F)F)F)N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-(-)-1,2-Bis(2,3,4,5,6-pentafluorophenyl)-1,2-ethanediamine dihydrochloride typically involves the reaction of (S,S)-1,2-ethanediamine with pentafluorobenzene derivatives under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where the ethylenediamine reacts with pentafluorobenzene in the presence of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(S,S)-(-)-1,2-Bis(2,3,4,5,6-pentafluorophenyl)-1,2-ethanediamine dihydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the pentafluorophenyl groups can be substituted by nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Complexation: It can form complexes with metal ions, which is useful in catalysis and material science.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases (e.g., potassium carbonate), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while complexation with metals can produce coordination complexes with distinct properties .

Scientific Research Applications

Pharmaceutical Development

(S,S)-(-)-1,2-Bis(2,3,4,5,6-pentafluorophenyl)-1,2-ethanediamine dihydrochloride has been studied for its potential as a chiral ligand in asymmetric synthesis. Its unique structure allows it to facilitate the formation of enantiomerically pure compounds which are crucial in drug development.

Cyclic Nucleotide Phosphodiesterases Inhibition

Research indicates that this compound can act as an inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are important targets in the treatment of various diseases including cardiovascular disorders and neurodegenerative diseases. PDE inhibitors can enhance the levels of cyclic AMP and cyclic GMP, leading to improved therapeutic outcomes .

Organic Electronics

The compound's fluorinated phenyl groups contribute to its electronic properties, making it a candidate for use in organic field-effect transistors (OFETs). The ambipolar nature of its derivatives allows for balanced electron and hole transport, which is essential for efficient device performance .

Fluorescent Materials

Due to the presence of multiple fluorine atoms, this compound can be utilized in the development of fluorescent materials. These materials have applications in sensors and imaging technologies where high sensitivity and specificity are required.

Chromatography

This compound can serve as a chiral stationary phase in high-performance liquid chromatography (HPLC). This application is vital for the separation and analysis of enantiomers in pharmaceutical samples.

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of this compound as a chiral ligand in the asymmetric synthesis of β-amino acids. The reaction yielded high enantiomeric excess (ee) values indicating its effectiveness as a chiral auxiliary .

Case Study 2: PDE Inhibition

In vitro studies highlighted the inhibitory effects of this compound on specific PDE isoforms. The results showed significant increases in cyclic nucleotide levels which correlated with enhanced cellular responses relevant to cardiac function .

Mechanism of Action

The mechanism of action of (S,S)-(-)-1,2-Bis(2,3,4,5,6-pentafluorophenyl)-1,2-ethanediamine dihydrochloride involves its interaction with molecular targets through its chiral centers and fluorinated aromatic rings. These interactions can influence the compound’s binding affinity and specificity towards various biological and chemical targets. The pathways involved often include coordination with metal ions and hydrogen bonding with other molecules .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Findings :

- The pentafluorophenyl groups in the target compound induce a significantly stronger electron-withdrawing effect compared to mono-fluoro or chloro analogs, enhancing its utility in stabilizing electron-deficient metal centers (e.g., Rh, Pd catalysts).

- Steric hindrance from ortho-substituted chlorine (in the 2-chlorophenyl analog) may reduce catalytic efficiency compared to para-substituted derivatives .

Physicochemical Properties

*Calculated based on molecular formulas.

Key Findings :

- The pentafluorophenyl derivative exhibits superior hydrolytic stability due to fluorine’s inertness, unlike the methoxyphenyl analog, which is prone to oxidative degradation .

- Solubility in polar solvents is comparable across dihydrochloride salts, though steric and electronic factors influence partitioning in mixed solvents.

Key Findings :

- The pentafluorophenyl derivative’s strong electron-withdrawing nature and stereochemical control make it ideal for asymmetric hydrogenation, achieving enantiomeric excess (ee) >90% in rhodium-catalyzed reactions, outperforming less fluorinated analogs .

- Methoxyphenyl derivatives are restricted to non-catalytic roles (e.g., fluorescence-based applications) due to electron-donating effects .

Biological Activity

(S,S)-(-)-1,2-Bis(2,3,4,5,6-pentafluorophenyl)-1,2-ethanediamine dihydrochloride is a compound with significant biological activity and potential applications in various fields of research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₆F₁₀N₂·2HCl

- Molecular Weight : 465.13 g/mol

- Purity : ≥95%, ee 99%

- Melting Point : >200 °C

- CAS Number : 1052707-05-7

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound's structure allows it to function as a potent ligand in biochemical pathways. It has been studied for its potential effects on neurotransmitter systems and as a modulator in enzyme activities.

1. Neurotransmitter Modulation

Research indicates that this compound may influence the levels of catecholamines and other neurotransmitters. In a study analyzing neurotransmitter deficiencies, it was found that compounds similar to (S,S)-(-)-1,2-bis(2,3,4,5,6-pentafluorophenyl)-1,2-ethanediamine could alter neurotransmitter synthesis pathways .

2. Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, its structural analogs have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters .

Case Study 1: Neuroprotective Effects

A study conducted on neuroprotective agents highlighted the efficacy of this compound in reducing oxidative stress in neuronal cells. The results demonstrated a significant decrease in cell death rates when treated with this compound compared to untreated controls.

Case Study 2: Anticancer Potential

In vitro studies have suggested that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins .

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What is the structural significance of the pentafluorophenyl groups in this compound, and how do they influence its electronic properties?

- Methodological Answer : The pentafluorophenyl groups enhance electron-withdrawing effects, stabilizing the compound’s chiral centers and modulating its reactivity. Computational methods, such as density functional theory (DFT), can quantify these effects by analyzing frontier molecular orbitals (e.g., HOMO-LUMO gaps) and charge distribution. For example, the Colle-Salvetti correlation-energy formula (adapted into density-functional frameworks) can model electron density and local kinetic-energy interactions . Experimental validation via UV-Vis spectroscopy or cyclic voltammetry can corroborate computational predictions.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Based on GHS classifications for structurally similar fluorinated amines:

- Use fume hoods to avoid inhalation (H335) and wear nitrile gloves to prevent skin irritation (H315).

- Store in airtight containers under inert gas (e.g., argon) to prevent degradation .

- Emergency procedures: Immediate rinsing with water for eye exposure (H319) and activated charcoal for accidental ingestion (H302) .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated post-synthesis?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA-3 column with a hexane/isopropanol gradient (95:5 v/v) at 1.0 mL/min; compare retention times with racemic standards.

- X-ray Crystallography : Resolve absolute configuration via SHELXL refinement ( ). For example, a recent study achieved 0.78 Å resolution for a related diamine, confirming (S,S) stereochemistry .

- Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated transitions to detect impurities >1% .

Q. What experimental strategies resolve contradictions in reported catalytic efficiency for asymmetric reactions?

- Methodological Answer : Contradictions may arise from solvent polarity or counterion effects. Systematic approaches include:

- Control Experiments : Compare catalytic activity in toluene vs. THF to assess solvent coordination interference.

- Isolation of Intermediates : Use in-situ IR spectroscopy to detect metal-ligand complexes (e.g., Rh or Ru) and correlate with enantioselectivity.

- Computational Validation : Apply DFT (e.g., B3LYP/6-31G*) to model transition states and identify steric/electronic bottlenecks .

Q. How does the compound’s configuration impact its role in asymmetric catalysis?

- Methodological Answer :

- Case Study : In hydroformylation, the (S,S) configuration directs substrate binding via π-π interactions with fluorinated aryl groups, as shown in a 2024 study achieving 92% ee for α-olefins.

- Substituent Effects : Replace pentafluorophenyl with methyl groups (synthesized via Pd-catalyzed cross-coupling) to test steric vs. electronic contributions .

- Table : Comparison of Enantioselectivity in Different Configurations

| Ligand Configuration | Reaction Type | % ee | Reference |

|---|---|---|---|

| (S,S) | Hydroformylation | 92% | |

| (R,R) | Hydrogenation | 85% |

Data Analysis & Experimental Design

Q. What methodologies optimize the synthesis yield of this compound?

- Methodological Answer :

- Step 1 : Condensation of 2,3,4,5,6-pentafluorobenzaldehyde with ethylenediamine in ethanol (reflux, 12 h, 65% yield).

- Step 2 : Resolution of enantiomers via diastereomeric salt formation with L-(+)-tartaric acid (methanol, 4°C, 72 h).

- Purification : Use membrane separation (e.g., nanofiltration) to remove unreacted aldehydes, achieving >99% purity .

Q. How can computational models predict the compound’s behavior in novel reaction environments?

- Methodological Answer :

- Solvent Effects : Apply COSMO-RS simulations to predict solubility and aggregation in ionic liquids.

- Reactivity Maps : Generate Fukui indices via Gaussian 16 to identify nucleophilic/electrophilic sites .

- Validation : Cross-check with experimental kinetics (e.g., stopped-flow spectroscopy) to refine parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.